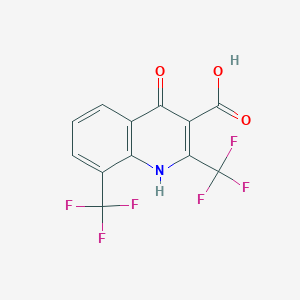

4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

4-oxo-2,8-bis(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F6NO3/c13-11(14,15)5-3-1-2-4-7(5)19-9(12(16,17)18)6(8(4)20)10(21)22/h1-3H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHCUXLWGGIIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C(C2=O)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

One of the primary applications of 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid is as an intermediate in the synthesis of Mefloquine, a drug recommended by the World Health Organization for the treatment of malaria. The compound serves as a precursor in the synthesis pathway leading to Mefloquine, highlighting its importance in developing antimalarial therapies .

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit antimicrobial properties. The trifluoromethyl groups enhance the lipophilicity and biological activity of the compound, making it a candidate for further development in antimicrobial agents. Studies have shown that derivatives of quinoline can inhibit bacterial growth, suggesting potential applications in treating infections .

Organic Synthesis

Synthesis of Complex Molecules

this compound is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including Grignard reactions and nucleophilic substitutions. For instance, it can be converted into erythro-α-piperid-2-yl derivatives through specific reaction pathways involving pyridyl reagents .

Reagent for Fluorinated Compounds

The presence of trifluoromethyl groups makes this compound valuable for synthesizing fluorinated organic compounds. Fluorinated compounds often exhibit enhanced properties such as increased metabolic stability and bioactivity. Thus, this compound is essential for researchers focusing on developing new fluorinated drugs .

Material Science

Polymer Chemistry

In polymer science, the compound serves as a functional monomer due to its ability to undergo polymerization reactions. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. The fluorinated nature of the compound contributes to low surface energy materials suitable for coatings and other applications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimalarial synthesis (Mefloquine) | Essential precursor; WHO-recommended drug |

| Organic Synthesis | Building block for complex molecules | Participates in Grignard reactions; forms erythro derivatives |

| Material Science | Functional monomer in polymers | Enhances thermal stability; applicable in coatings |

Case Study 1: Antimalarial Drug Development

A study demonstrated the effectiveness of this compound in synthesizing Mefloquine. The synthesis route involved multiple steps where the compound was utilized to achieve high yields (>80%) of the final product. This case highlights its role as a critical intermediate in producing vital pharmaceuticals .

Case Study 2: Antimicrobial Activity Assessment

Research conducted on various quinoline derivatives showed that those containing trifluoromethyl groups exhibited significant antimicrobial activity against several bacterial strains. This study suggests that this compound could be further explored for developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity and binding affinity to biological targets, while the hydroxyl and carboxylic acid groups can interact with enzymes and receptors. The specific pathways involved would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-Hydroxy-6-(trifluoromethyl)quinoline-3-carboxylic acid

- Structural Differences : The trifluoromethyl group is at position 6 instead of 2 and 8.

- Impact: Electronic Effects: Proximity of CF₃ to the carboxylic acid (position 3) may increase acidity compared to the target compound. Steric Effects: Reduced steric hindrance near the quinoline core compared to 2,8-disubstituted analogs.

- Source: Commercial availability noted in , with suppliers in China offering 97–98% purity.

Mefloquine Hydrochloride (C₁₇H₁₆F₆N₂O·HCl)

- Structural Differences: Contains a 4-methanol (-CH₂OH) group instead of 3-carboxylic acid, with CF₃ at positions 2 and 8 .

- Impact: Solubility: Methanol is less polar than carboxylic acid, reducing aqueous solubility. Biological Activity: Mefloquine is a potent antimalarial, suggesting the 2,8-bis(trifluoromethyl)quinoline scaffold is pharmacologically relevant. The target compound’s carboxylic acid may enable ionic interactions with biological targets, altering efficacy.

- Regulatory Status : USP-certified (99.0–101.0% purity) and stored in light-resistant containers .

4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid

- Structural Differences : A phenyl group replaces the CF₃ at position 2 .

- Impact :

- Lipophilicity : Phenyl increases logP compared to CF₃, enhancing membrane permeability.

- Electronic Effects : Phenyl’s resonance effects may alter electron density distribution vs. CF₃’s strong electron-withdrawing nature.

4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives

- Structural Differences: A 4-oxo group replaces the 4-hydroxy, and the quinoline core is partially saturated (1,4-dihydro) .

- Planarity: Saturation reduces aromaticity, affecting π-π stacking in biological interactions.

Physicochemical Properties

Biological Activity

4-Hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid (CAS No. 75999-54-1) is a quinoline derivative notable for its unique trifluoromethyl groups, which enhance its biological properties. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : C₁₂H₅F₆N₃O₃

- Molecular Weight : 325.16 g/mol

- Boiling Point : Approximately 363.5 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, facilitating better interaction with cellular targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 12.5 µg/mL | |

| Staphylococcus aureus | 15 µg/mL | |

| Candida albicans | 10 µg/mL |

Anticancer Properties

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including colorectal and breast cancer cells. The compound appears to activate intrinsic apoptotic pathways and inhibit cell proliferation.

Case Study: Colorectal Cancer

In a study involving Colo320 cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values observed at concentrations as low as 5 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups has been correlated with increased potency in inhibiting specific enzymes involved in cancer metabolism. Studies suggest that modifications to the quinoline structure can further enhance biological activity.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Biological Activity | Observations |

|---|---|---|

| Parent Compound | Moderate | Baseline activity |

| Addition of Trifluoromethyl Group | Enhanced | Improved potency |

| Further Substitution on Quinoline | Significant increase | Optimal activity noted |

Toxicity and Safety Profile

While the compound shows promising biological activities, preliminary toxicity assessments indicate potential risks at higher concentrations. It is classified as harmful if swallowed and causes skin irritation . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-2,8-bis(trifluoromethyl)quinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with trifluoromethyl-containing precursors under basic conditions. For example, microwave-assisted methods improve efficiency by reducing reaction time and side products . Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH/MeOH is critical for obtaining the carboxylic acid moiety, with yields dependent on temperature control and stoichiometric ratios . Challenges include managing the electron-withdrawing effects of trifluoromethyl groups, which may necessitate higher catalyst loadings or prolonged reaction times .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns and detecting impurities. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>97% is typical for research-grade material) . X-ray crystallography, though less common, resolves tautomeric forms (e.g., keto-enol equilibrium in the 4-hydroxyquinoline core) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hood ventilation due to potential dust inhalation risks. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste . Emergency eye wash stations and safety showers must be accessible, and personnel should be trained in first-aid measures for chemical exposure .

Advanced Research Questions

Q. How does the dual trifluoromethyl substitution at positions 2 and 8 affect the compound’s physicochemical properties and reactivity?

- Methodological Answer : The trifluoromethyl groups enhance lipophilicity (logP ~2.5–3.0) and metabolic stability, critical for pharmacokinetic studies. However, steric hindrance at C-2 and C-8 may reduce nucleophilic substitution reactivity, necessitating electrophilic aromatic substitution or transition-metal-catalyzed coupling for further derivatization . Computational modeling (DFT) predicts electronic effects on the quinoline core’s HOMO-LUMO gap, influencing photophysical properties .

Q. What strategies address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., MIC values) often arise from assay variability (e.g., bacterial strain differences, incubation times). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀ determination) improve reproducibility . Structural analogs (e.g., 5-chloro derivatives) can clarify structure-activity relationships (SAR), isolating the contribution of specific substituents .

Q. How can researchers optimize this compound for targeted drug delivery?

- Methodological Answer : Prodrug strategies (e.g., esterification of the carboxylic acid) enhance membrane permeability. Conjugation with PEGylated nanoparticles or ligand-targeted liposomes improves bioavailability and reduces off-target effects . In vitro assays (Caco-2 cell permeability) and in vivo PK/PD studies in rodent models validate delivery efficiency .

Q. What computational tools are suitable for predicting interactions between this compound and biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like DNA gyrase or topoisomerase IV, common targets for quinoline-based antimicrobials. QSAR models prioritize derivatives with optimized binding affinity and reduced toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.